molecular formula C16H15NO3 B091803 2-(4-acetylphenoxy)-N-phenylacetamide CAS No. 17172-76-8

2-(4-acetylphenoxy)-N-phenylacetamide

Cat. No. B091803
CAS RN: 17172-76-8
M. Wt: 269.29 g/mol
InChI Key: DXESJQGQMNZOFZ-UHFFFAOYSA-N
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Description

2-(4-acetylphenoxy)-N-phenylacetamide, also known as APAPA, is a synthetic compound used in a variety of scientific research applications. It is an acetamide derivative of phenoxyacetic acid, which has been found to possess a range of biochemical and physiological properties.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Recent research has focused on synthesizing and evaluating the pharmacological potential of 2-(4-acetylphenoxy)-N-phenylacetamide derivatives. These compounds have been synthesized and assessed for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The study aimed to design and synthesize these compounds to explore their antimicrobial potential. The evaluation involved testing the synthesized compounds for activity against specific bacteria strains, including Bacillus subtilis, Escherichia coli, and Candida albicans. The results indicated that derivatives with lipophilic groups, such as the 4-chloro group, showed significant antimicrobial activity, suggesting the importance of these compounds in developing new antibacterial agents. This research paves the way for future studies on a broader range of bacteria and fungi to further understand the antimicrobial efficacy of these compounds (Rohit Kumar, Sushil Kumar, M. Khan, 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. The specific mechanism of action for “2-(4-acetylphenoxy)-N-phenylacetamide” is not available in the sources retrieved .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “2-(4-acetylphenoxy)-N-phenylacetamide” is not available in the sources retrieved .

Future Directions

The future directions for research on “2-(4-acetylphenoxy)-N-phenylacetamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a molecular weight of 193.2 . It is also known to bind to the lipid binding pocket of epidermal fatty acid binding protein (E-FABP) and enhance the expression of peroxisome proliferator-activating receptor (PPAR) γ .

Cellular Effects

It has been suggested that the compound may regulate dendritic cell functions by inhibiting TNFα production while promoting IL-10 secretion . It may also counterregulate T cell balance by decreasing effector T cell differentiation while increasing regulatory T cell development .

Molecular Mechanism

It is known that the compound binds to the lipid binding pocket of E-FABP . This binding could potentially influence the activity of E-FABP and subsequently affect various cellular processes.

Dosage Effects in Animal Models

The effects of 2-(4-acetylphenoxy)-N-phenylacetamide at different dosages in animal models have not been extensively studied. It has been reported that a compound designated as EI-03, which binds to the lipid binding pocket of E-FABP, reduced the clinical symptoms of experimental autoimmune encephalomyelitis (EAE) in mouse models .

Metabolic Pathways

It is known that the compound can bind to E-FABP, a protein that plays a central role in metabolic and inflammatory pathways .

Transport and Distribution

Its ability to bind to E-FABP suggests that it may be involved in lipid transport and distribution .

Subcellular Localization

Given its ability to bind to E-FABP, it may be localized in areas where E-FABP is present .

properties

IUPAC Name

2-(4-acetylphenoxy)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12(18)13-7-9-15(10-8-13)20-11-16(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXESJQGQMNZOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169150
Record name Acetamide, 2-(4-acetylphenoxy)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17172-76-8
Record name Acetamide, 2-(4-acetylphenoxy)-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-(4-acetylphenoxy)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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